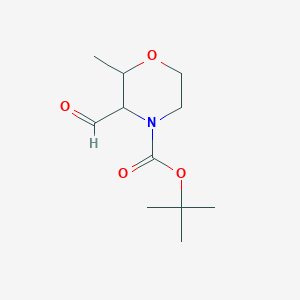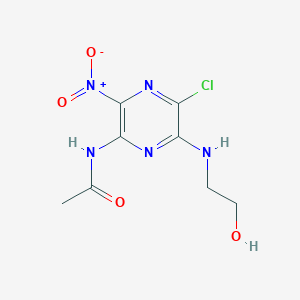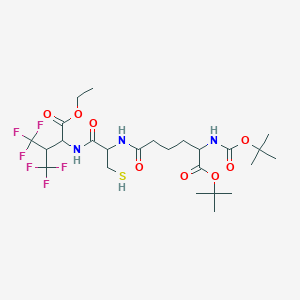
(R)-1-Chlorohex-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Chlorohex-5-en-2-ol is an organic compound with the molecular formula C6H11ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Chlorohex-5-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 1-chlorohex-5-en-2-one using chiral catalysts. Another method includes the enantioselective chlorination of hex-5-en-2-ol. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
Industrial production of ®-1-Chlorohex-5-en-2-ol often employs large-scale asymmetric synthesis techniques. These methods utilize chiral catalysts and high-pressure reactors to ensure high yield and enantiomeric purity. The process is optimized for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Chlorohex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-chlorohex-5-en-2-one using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to hex-5-en-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium hydroxide in water or ethanol at elevated temperatures.
Major Products Formed
Oxidation: 1-Chlorohex-5-en-2-one.
Reduction: Hex-5-en-2-ol.
Substitution: Various substituted hex-5-en-2-ols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-Chlorohex-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of ®-1-Chlorohex-5-en-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Chlorohex-5-en-2-ol: The enantiomer of ®-1-Chlorohex-5-en-2-ol, with similar chemical properties but different biological activity.
Hex-5-en-2-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Chlorohexane: A simpler compound with different reactivity due to the absence of the hydroxyl group.
Uniqueness
®-1-Chlorohex-5-en-2-ol is unique due to its chiral nature and the presence of both a chlorine atom and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H11ClO |
|---|---|
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
(2R)-1-chlorohex-5-en-2-ol |
InChI |
InChI=1S/C6H11ClO/c1-2-3-4-6(8)5-7/h2,6,8H,1,3-5H2/t6-/m1/s1 |
InChI-Schlüssel |
YDIUXTQZSCDIFD-ZCFIWIBFSA-N |
Isomerische SMILES |
C=CCC[C@H](CCl)O |
Kanonische SMILES |
C=CCCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)


![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)



![3-(1h-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one](/img/structure/B12929222.png)
![2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12929240.png)
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)
